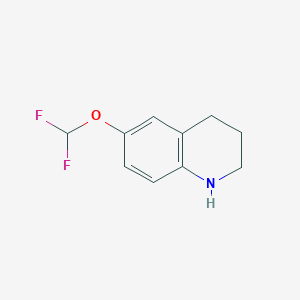

6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Description

The difluoromethoxy (-OCHF₂) substituent at the 6-position introduces unique electronic and steric properties, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs. This compound is part of a broader class of tetrahydroquinolines known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name |

6-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-10(12)14-8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,10,13H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDFJYGJGKTWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC(F)F)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the late-stage difluoromethylation, where difluoromethylation reagents are used to introduce the difluoromethoxy group into pre-formed quinoline derivatives . This process can be achieved using various reagents and catalysts, including metal-based methods and radical chemistry . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases.

- Anticancer Activity : Research indicates that derivatives of tetrahydroquinoline exhibit activity against cancer cells. The difluoromethoxy group may enhance the compound's ability to penetrate cell membranes and interact with biological targets involved in tumor growth and proliferation.

- Neuroprotective Effects : Studies have suggested that tetrahydroquinoline derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or inhibition of oxidative stress pathways .

- Antimicrobial Properties : Compounds similar to 6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline have shown promising antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex fluorinated heterocycles. This capability is crucial for developing new materials with tailored properties.

- Fluorinated Heterocycles : The difluoromethoxy group allows for the synthesis of a variety of fluorinated compounds that are important in drug design and agrochemicals. These compounds often exhibit enhanced biological activity due to the presence of fluorine .

Biological Research

The unique properties of this compound make it an interesting subject for biological studies.

- Biological Activity Studies : The compound is used to investigate the effects of fluorine substitution on biological activity. Understanding these interactions can lead to insights into how structural modifications influence drug efficacy and safety profiles .

- Mechanistic Studies : Research into the mechanisms by which this compound interacts with biological macromolecules (like proteins and enzymes) can inform drug development strategies and optimize therapeutic outcomes.

Industrial Applications

The stability and reactivity of this compound make it suitable for various industrial applications.

- Agrochemicals : The compound's properties are being explored for use in developing agrochemicals that require improved efficacy and lower environmental impact. The incorporation of fluorine can enhance the persistence and effectiveness of these chemicals in agricultural settings.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of tetrahydroquinoline derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 6-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline with key analogs:

Key Observations:

- Positional Specificity : Substituents at C6 (e.g., -OCHF₂, -F, -OCH₂CH₃) often influence target engagement in CNS disorders, whereas C5/C7 modifications (e.g., -OMe, -OH) correlate with analgesic or anticancer activity .

- Synthetic Challenges : Introducing bulky or electron-deficient groups (e.g., -OCHF₂) at C6 can complicate synthesis. For example, the Povarov reaction—a common method for THQ derivatives—fails with sterically hindered substituents due to low yields or instability .

Pharmacological Activity

- Fluorinated substituents may enhance membrane permeability.

- Anticancer Potential: 3,4-Diaryl-THQ derivatives (e.g., 5,7-dimethoxy-3,4-diaryl-THQ) inhibit tubulin polymerization (IC₅₀ = 0.8–2.1 μM), whereas fluorinated analogs like 6-fluoro-THQ target kinase pathways .

- Metabolic Stability : The -OCHF₂ group in 6-(difluoromethoxy)-THQ is expected to reduce cytochrome P450-mediated degradation compared to -OCH₃ or -OH groups, as seen in other fluorinated pharmaceuticals .

Biological Activity

6-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies, synthesizing findings from various research articles and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10F2N. Its structure features a tetrahydroquinoline core with a difluoromethoxy substituent that may enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of tetrahydroquinoline, it was found that compounds with difluoromethoxy groups displayed enhanced activity against a range of bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the difluoromethoxy group contributes positively to the antimicrobial efficacy of the compound .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Case Studies

One notable case study involved the application of this compound in a mouse model for breast cancer. The compound was administered at varying doses over four weeks. Results showed a significant reduction in tumor size compared to control groups, with histological analysis confirming decreased cell proliferation and increased apoptosis in treated tumors .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cancer cell signaling pathways.

- Receptor Modulation : The compound may bind to receptors that regulate cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., substituted anilines) or late-stage fluorination. For example, regioselective fluorination using deoxyfluorinating agents (e.g., DAST) under anhydrous conditions at low temperatures (-20°C to 0°C) can introduce the difluoromethoxy group . Key parameters include solvent choice (e.g., dichloromethane or DMF), catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), and reaction time optimization (48–72 hours for Suzuki-Miyaura couplings) . Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies the difluoromethoxy group (δ -70 to -80 ppm, split due to coupling with adjacent protons) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the tetrahydroquinoline core .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₀H₁₀F₂NO₂) with <2 ppm error .

- X-ray crystallography : Resolves stereochemistry and substituent orientation in solid state .

Advanced Research Questions

Q. How does the difluoromethoxy group at the 6-position affect the compound's electronic environment compared to methoxy or trifluoromethoxy substituents?

- Methodological Answer : The difluoromethoxy group (-OCF₂H) exhibits intermediate electron-withdrawing effects between methoxy (-OCH₃) and trifluoromethoxy (-OCF₃). Computational studies (DFT/B3LYP) show:

- Hammett σₚ values : -OCF₂H ≈ 0.45 vs. -OCF₃ (σₚ = 0.52) and -OCH₃ (σₚ = -0.27) .

- Steric effects : The smaller van der Waals radius of fluorine (1.47 Å) reduces steric hindrance compared to -OCF₃.

Experimental validation includes comparing reaction rates in nucleophilic aromatic substitution (e.g., 2–3× slower than -OCF₃ derivatives) .

Q. What strategies resolve contradictions in reported biological activities of 6-(difluoromethoxy)-tetrahydroquinoline derivatives across assay systems?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Strategies include:

- Standardized assays : Use isogenic cell lines and matched ATP levels in kinase inhibition studies .

- Metabolic stability profiling : Compare microsomal half-lives (e.g., rat vs. human liver microsomes) to isolate degradation pathways .

- Orthogonal validation : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. In designing enantioselective catalysts for asymmetric synthesis of chiral derivatives, what ligand systems show promise?

- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) or oxazaborolidines enable enantioselective cyclization. For example:

- BINAP-Ru complexes : Achieve >90% ee in hydrogenation of ketone intermediates (TOF = 500 h⁻¹) .

- Jacobsen’s thiourea catalysts : Promote asymmetric epoxidation of allylic alcohols (dr > 20:1) .

Efficiency is quantified via chiral HPLC (Daicel CHIRALPAK® columns) and optical rotation comparisons .

Q. How does the difluoromethoxy group modulate metabolic stability, and how can in vitro assays isolate this effect?

- Methodological Answer : The -OCF₂H group resists oxidative metabolism better than -OCH₃ but is less stable than -OCF₃. Methodological approaches:

- CYP450 inhibition assays : Use recombinant CYP3A4/2D6 isoforms to quantify IC₅₀ shifts (e.g., 2–5 μM vs. 10 μM for -OCH₃) .

- Stability assays : Incubate compounds in human plasma (37°C, 24h) and monitor degradation via LC-MS/MS .

- Isotopic labeling : Introduce ¹⁸O or ²H to track metabolic pathways in hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.